N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(4-methylphenyl)acetamide
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Overview
Description
N-{10,13-dioxa-4-thia-6-azatricyclo[7400^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(4-methylphenyl)acetamide is an intriguing compound with a complex structure It features a unique tricyclic framework embedded with sulfur, oxygen, and nitrogen atoms, as well as a methylphenyl acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(4-methylphenyl)acetamide can be accomplished through multi-step organic reactions. The starting materials often include substituted acetic acid derivatives and nitrogen, sulfur, and oxygen-containing reagents. Key steps typically involve:
Formation of the tricyclic core via cyclization reactions.
Introduction of the 4-methylphenyl acetamide group through acylation.
Purification using chromatography or recrystallization techniques.
Industrial Production Methods
On an industrial scale, optimization of reaction conditions, such as temperature, pressure, and catalyst use, is crucial for efficiency and yield. Continuous flow reactors and large-scale chromatography systems are often employed to meet production demands while ensuring product purity.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : Typically involves reagents like peroxides or transition metal oxides, producing oxidized derivatives.
Reduction: : Utilizes agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst, leading to reduced forms.
Substitution: : Commonly with halogenating agents, resulting in halogenated products.
Common Reagents and Conditions
Oxidation: : Peroxides or oxides under acidic or basic conditions.
Reduction: : LiAlH4 in dry ether or hydrogenation over a palladium catalyst.
Substitution: : Halogenating agents like SOCl2 or PBr3 under anhydrous conditions.
Major Products Formed
The reactions yield various products, including halogenated, oxidized, or reduced derivatives, which possess altered chemical and physical properties compared to the parent compound.
Scientific Research Applications
Chemistry
Synthesis: : As an intermediate in the synthesis of complex organic molecules.
Catalysis: : Potential use as a ligand or catalyst in specific organic reactions.
Biology
Biomolecular Interaction: : Studied for its binding affinity with various biomolecules.
Drug Design: : Investigated as a lead compound in the design of pharmaceuticals targeting specific biological pathways.
Medicine
Therapeutics: : Explored for potential therapeutic properties in treating diseases.
Diagnostics: : Evaluated as a molecular probe in diagnostic imaging.
Industry
Material Science:
Agriculture: : Investigated for use as a component in agrochemicals.
Mechanism of Action
The compound’s mechanism of action involves interaction with molecular targets such as enzymes, receptors, or nucleic acids. This interaction can modulate biological pathways, influencing cellular processes. Specific pathways may include enzymatic inhibition or activation, receptor modulation, or interference with nucleic acid function, depending on the compound's specific structure and functional groups.
Comparison with Similar Compounds
Unique Features
Compared to other tricyclic compounds, N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(4-methylphenyl)acetamide stands out due to its unique combination of nitrogen, oxygen, and sulfur atoms within its framework.
Similar Compounds
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-phenylacetamide: : Lacks the 4-methyl group, affecting its reactivity and application.
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(4-chlorophenyl)acetamide:
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-11-2-4-12(5-3-11)8-17(21)20-18-19-13-9-14-15(10-16(13)24-18)23-7-6-22-14/h2-5,9-10H,6-8H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHNUAFLDWXDRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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